molecular formula C28H17Br B12602579 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene CAS No. 643753-66-6

1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene

Cat. No.: B12602579
CAS No.: 643753-66-6
M. Wt: 433.3 g/mol
InChI Key: ZJFZTPKMGTXAAM-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene is an organic compound that consists of a biphenyl group attached to a bromopyrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene typically involves the coupling of a biphenyl derivative with a bromopyrene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and bromopyrene units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of 1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, affecting their function. The pathways involved can include signal transduction, gene expression regulation, and enzymatic activity modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .

Properties

CAS No.

643753-66-6

Molecular Formula

C28H17Br

Molecular Weight

433.3 g/mol

IUPAC Name

1-bromo-6-(2-phenylphenyl)pyrene

InChI

InChI=1S/C28H17Br/c29-26-17-13-20-11-15-24-23(14-10-19-12-16-25(26)28(20)27(19)24)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-17H

InChI Key

ZJFZTPKMGTXAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)Br

Origin of Product

United States

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